molecular formula C31H52O3 B289865 Cholestan-3-yl 3-oxobutanoate

Cholestan-3-yl 3-oxobutanoate

Cat. No. B289865
M. Wt: 472.7 g/mol
InChI Key: OUVBVUVUDJWLQL-FFBAMETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestan-3-yl 3-oxobutanoate is a steroid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of Cholestan-3-yl 3-oxobutanoate is not well understood. However, it is believed to act as a precursor in the synthesis of various steroid derivatives. It may also have direct effects on the human body by interacting with steroid receptors. Further research is needed to fully understand the mechanism of action of Cholestan-3-yl 3-oxobutanoate.
Biochemical and Physiological Effects:
Cholestan-3-yl 3-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of testosterone in the human body. It has also been shown to have anti-inflammatory and anti-cancer properties. Cholestan-3-yl 3-oxobutanoate has been shown to have a positive effect on bone density and muscle mass.

Advantages and Limitations for Lab Experiments

One advantage of using Cholestan-3-yl 3-oxobutanoate in lab experiments is its potential to yield new steroid derivatives. It is also relatively easy to synthesize. However, one limitation is that it is not well understood and further research is needed to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of Cholestan-3-yl 3-oxobutanoate. One direction is the study of its potential applications in the development of new drugs. Another direction is the study of its effects on the human body and its potential use in the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and its potential as a precursor in the synthesis of new steroid derivatives.

Synthesis Methods

Cholestan-3-yl 3-oxobutanoate can be synthesized using various methods, including the reaction of cholestan-3-ol with ethyl acetoacetate in the presence of a base. This method yields a moderate amount of the desired product. Another method involves the reaction of cholesteryl chloride with ethyl acetoacetate in the presence of a base. This method yields a higher amount of the desired product. The synthesis of Cholestan-3-yl 3-oxobutanoate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Cholestan-3-yl 3-oxobutanoate has shown potential applications in various scientific research fields. It has been used as a precursor in the synthesis of various steroid derivatives. It has also been used in the development of new drugs for the treatment of various diseases. Cholestan-3-yl 3-oxobutanoate has been used in the study of the effects of steroids on the human body. It has also been used in the study of the molecular mechanisms of steroid hormones.

properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

[(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-oxobutanoate

InChI

InChI=1S/C31H52O3/c1-20(2)8-7-9-21(3)26-12-13-27-25-11-10-23-19-24(34-29(33)18-22(4)32)14-16-30(23,5)28(25)15-17-31(26,27)6/h20-21,23-28H,7-19H2,1-6H3/t21?,23?,24?,25?,26?,27?,28?,30-,31+/m0/s1

InChI Key

OUVBVUVUDJWLQL-FFBAMETKSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OC(=O)CC(=O)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC(=O)C)C)C

Origin of Product

United States

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